![molecular formula C10H15N B1587077 N-Methyl-4-ethylbenzylamine CAS No. 568577-84-4](/img/structure/B1587077.png)
N-Methyl-4-ethylbenzylamine
Overview
Description
N-Methyl-4-ethylbenzylamine (MEBA) is an organic compound with a molecular formula of C9H15N. It is a colorless liquid that is soluble in water and has a boiling point of 156°C. MEBA is an important intermediate in the synthesis of several pharmaceuticals, including anesthetics, anticonvulsants, and anti-inflammatory drugs. It is also used in the manufacture of dyes, perfumes, and fragrances. MEBA is a versatile compound with a wide range of applications in the laboratory and industrial settings.
Scientific Research Applications
Nonlinear Optical Material Development
N-Methyl-4-ethylbenzylamine: has been studied for its potential use in the development of nonlinear optical (NLO) materials. These materials are crucial for optical signal-processing devices in information-telecommunication systems, where improvements in speed, frequency-bandwidth, power consumption, and compactness are desired. Organic NLO materials, like N-Methyl-4-ethylbenzylamine , offer advantages such as gigantic nonlinearity and ultra-fast response due to π-electrons .
Functional Group Transformation in Organic Synthesis
This compound has been utilized in the functional group transformation from amines to aldehydes via IBX oxidation. The process involves the conversion of secondary aryl amines to aldehydes, which serve as intermediates for the preparation of imines and other compounds. The oxidation activity and selectivity depend on the electronic and steric structures of the substituent groups .
properties
IUPAC Name |
1-(4-ethylphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDSVXBTRWEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366178 | |
Record name | N-Methyl-4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-ethylbenzylamine | |
CAS RN |
568577-84-4 | |
Record name | N-Methyl-4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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